molecular formula C13H19N3O4 B572733 6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate CAS No. 1206248-72-7

6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate

Cat. No.: B572733
CAS No.: 1206248-72-7
M. Wt: 281.312
InChI Key: LPBHXPQDNXHAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolo[3,4-c]pyridine Derivatives

Pyrazolo[3,4-c]pyridine derivatives emerged as a significant class of heterocyclic compounds in the late 20th century, with early synthetic methods reported in the 1980s. These structures gained attention due to their structural resemblance to purine bases, making them attractive for medicinal chemistry. The foundational work by Hurst and colleagues in 1980 demonstrated the synthesis of pyrazolo[3,4-c]pyridines via nitrosation and cyclization of 3-acetamido-4-methylpyridines, establishing a template for subsequent modifications. By the 2010s, advances in cross-coupling reactions enabled vectorial functionalization at multiple positions (N-1, C-3, C-5, C-7), enhancing their utility in fragment-based drug discovery (FBDD). The introduction of tert-butyl and methyl ester groups, as seen in 6-tert-butyl 3-methyl derivatives, marked a shift toward improving solubility and steric bulk for target-specific applications.

Classification and Nomenclature Systems

Pyrazolo[3,4-c]pyridines belong to the bicyclic heterocycles, classified under the Hantzsch-Widman system as 5-azaindazoles due to their fused pyrazole (5-membered) and pyridine (6-membered) rings. The IUPAC name 6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate reflects:

  • Positional numbering : Pyrazole rings are numbered starting at N-1, while the pyridine ring follows standard pyridine numbering (Figure 1).
  • Substituents : The tert-butyl ester at C-6 and methyl ester at C-3 are denoted as dicarboxylates.
  • Hydrogenation state : The 4H,5H,6H,7H prefix indicates partial saturation of the pyridine ring.

Table 1 : Nomenclature Comparison of Selected Pyrazolo[3,4-c]pyridines

Compound IUPAC Name Key Substituents
Base structure 1H-pyrazolo[3,4-c]pyridine None
Target compound 6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate C-6: tert-butyl ester; C-3: methyl ester
Analog from 6-tert-butyl 3-methyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate Partial saturation at C-4,5,7

Significance in Heterocyclic Chemistry Research

Pyrazolo[3,4-c]pyridines are pivotal in drug discovery due to their:

  • Structural versatility : Multiple functionalization vectors (N-1, C-3, C-5, C-7) enable rapid analog synthesis. For example, Pd-catalyzed Buchwald–Hartwig amination at C-5 and Suzuki–Miyaura cross-coupling at C-3 allow modular pharmacophore assembly.
  • Bioisosteric properties : The core mimics purines, facilitating interactions with kinase ATP-binding pockets. A 2023 study demonstrated antitubercular activity via inhibition of Mycobacterium tuberculosis pantothenate synthetase.
  • Synthetic scalability : Recent protocols achieve three-step syntheses with >70% yields using tert-butyl acetoacetate and hydrazine derivatives.

Figure 1 : Synthetic pathways for 6-tert-butyl 3-methyl derivatives. Key steps include:

  • Claisen-Schmidt condensation of N-benzylpiperidine-4-one with substituted benzaldehydes.
  • Tandem borylation and cross-coupling at C-3.
  • tert-Butyl ester introduction via protection-group strategies.

Current Research Landscape

Recent advances focus on three domains:

Multi-Component Reactions (MCRs)

MCRs streamline the synthesis of complex derivatives. A 2022 study utilized nano-magnetic Fe₃O₄@MIL-101(Cr) catalysts to assemble pyrazolo[3,4-b]pyridines via condensation of aldehydes, 5-aminopyrazoles, and cyanoacetates. Similar strategies are adaptable to [3,4-c] analogs by modifying starting materials.

Vectorial Functionalization

The 2023 RSC study highlighted sequential functionalization:

  • N-alkylation with benzyl bromides (N-1/N-2 selectivity >90%).
  • C-5 amination using Pd/Xantphos catalysts (yields: 65–82%).
  • C-7 lithiation with TMPMgCl·LiCl, enabling Negishi couplings.

Table 2 : Recent Functionalization Strategies (2018–2023)

Position Reaction Type Yield Range Applications
N-1 Benzylation 70–85% Kinase inhibitor scaffolds
C-3 Suzuki–Miyaura coupling 60–78% Fluorescent probes
C-5 Buchwald–Hartwig amination 65–82% Antimicrobial agents
C-7 TMPMgCl·LiCl metalation 55–70% Anticancer candidates

Computational and Structural Studies

Density functional theory (DFT) analyses reveal that the tert-butyl group enhances binding via hydrophobic interactions, while the methyl ester improves solubility. Molecular docking of 6-tert-butyl derivatives with COX-2 (PDB:3LN1) showed ΔG values of −9.2 kcal/mol, comparable to celecoxib (−9.5 kcal/mol).

Properties

IUPAC Name

6-O-tert-butyl 3-O-methyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-5-8-9(7-16)14-15-10(8)11(17)19-4/h5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBHXPQDNXHAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-72-7
Record name 6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Multi-Step Synthesis via Pyrazole Ring Formation and Subsequent Annulation

The most widely adopted strategy involves sequential pyrazole ring formation followed by pyridine annulation. A representative protocol begins with the condensation of ethyl acetoacetate with tert-butyl carbamate under acidic conditions to generate the pyrazole core . Key steps include:

  • Pyrazole Precursor Synthesis :
    Ethyl 3-oxobutanoate reacts with tert-butyl hydrazinecarboxylate in acetic acid at 80°C for 12 hours, yielding 1-tert-butyl-3-methyl-1H-pyrazol-5-amine . This intermediate is critical for introducing the tert-butyl group at position 6.

  • Pyridine Annulation :
    The pyrazole amine undergoes cyclocondensation with diethyl acetylenedicarboxylate in dimethylformamide (DMF) at 120°C. This step forms the pyrazolo[3,4-c]pyridine skeleton, with simultaneous esterification at positions 3 and 6 .

Optimization Data :

ParameterOptimal ConditionYield (%)
Temperature120°C78
SolventDMF78
CatalystNone78
Reaction Time24 hours78

This method achieves moderate yields but requires stringent control over stoichiometry to prevent side reactions such as over-esterification .

One-Pot Tandem Reactions Using Arenediazonium Tosylates

Recent innovations leverage arenediazonium tosylates to streamline synthesis. The protocol combines azo-coupling, deacetylation, and cyclization in a single vessel :

  • Azo-Coupling :
    3-Nitropyridine derivatives react with pre-formed arenediazonium tosylates (e.g., 2-cyanophenyldiazonium tosylate) in acetonitrile at room temperature.

  • In Situ Cyclization :
    Addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) triggers deacetylation and pyrazole ring closure. This step proceeds at 40°C within 45 minutes, eliminating the need for intermediate purification .

Advantages :

  • Yield Enhancement : 60–83% for analogous pyrazolo[4,3-b]pyridines .

  • Solvent-Free Conditions : Reduces environmental impact and purification complexity .

Catalytic Methods Using Nano-Magnetic MOFs

Heterogeneous catalysis has emerged as a sustainable approach. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal-organic framework (MOF), facilitates the synthesis under solvent-free conditions :

  • Reaction Setup :
    A mixture of 3-(cyanoacetyl)indole, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and aldehyde derivatives is heated at 100°C with 5 mol% catalyst.

  • Mechanistic Insight :
    The MOF’s high surface area (1,200 m²/g) and Brønsted acid sites promote Knoevenagel condensation and subsequent cyclization .

Performance Metrics :

Catalyst Loading (mol%)Temperature (°C)Yield (%)
510092
1010093

This method is scalable and avoids column chromatography, though catalyst recovery requires magnetic separation .

Regioselective Esterification Strategies

Position-specific esterification remains challenging due to the compound’s steric hindrance. A two-step protection/deprotection protocol addresses this:

  • Selective tert-Butyl Esterification :
    The pyridine nitrogen is protected with Boc anhydride before introducing the methyl ester via Mitsunobu reaction with methanol .

  • Global Deprotection :
    Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the dicarboxylate product .

Critical Observations :

  • Reagent Efficiency : Boc protection achieves >95% regioselectivity .

  • Side Reactions : Competing O-alkylation occurs if reaction pH exceeds 8.0 .

Solvent and Temperature Optimization

Comparative studies reveal solvent polarity profoundly impacts yield:

SolventDielectric ConstantYield (%)
DMF36.778
DMSO46.768
Ethanol24.342

Elevated temperatures (>120°C) degrade the product, while temperatures below 100°C result in incomplete cyclization .

Challenges in Purification and Characterization

  • Chromatographic Issues :
    Silica gel adsorption causes partial hydrolysis of methyl esters. Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves this .

  • Spectroscopic Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 3H, COOCH₃) .

    • IR : 1745 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (pyridine ring) .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazolo-pyridine dicarboxylates, which vary in substituents and ester groups. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
6-tert-butyl 3-methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate C₁₅H₂₁N₃O₄ 295.34 tert-butyl (6), methyl ester (3) Kinase inhibitor intermediate; discontinued
5-tert-butyl 3-ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate C₁₄H₂₁N₃O₄ 295.34 tert-butyl (5), ethyl ester (3) Higher solubility in organic solvents
(±)-trans 1-tert-butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₉N₃O₆ 407.47 tert-butyl (1), methyl ester (3) CNS-targeting agent; improved bioavailability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₁H₃₀N₄O₈ 586.60 Ethyl esters (5,6), cyano (8) Fluorescent probe; 51% yield, mp 243–245°C

Key Findings :

Substituent Effects :

  • The tert-butyl group at position 6 (vs. 5 in analog ) enhances steric shielding, reducing enzymatic degradation .
  • Methyl vs. ethyl esters : Methyl esters (as in the target compound) exhibit lower lipophilicity (clogP ≈ 1.2) compared to ethyl analogs (clogP ≈ 1.8), impacting membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis involves fewer steps (e.g., cyclization in pyridine systems) compared to (±)-trans analogs requiring chiral resolution .
  • Yields for pyrazolo-pyridine dicarboxylates typically range from 40–60%, lower than the 79% reported for related imidazo-pyrrolo-pyrazines .

Applications: Unlike diethyl derivatives (e.g., ), the target compound lacks electron-withdrawing groups (e.g., nitro, cyano), limiting its use in photophysical applications but favoring kinase inhibition .

Research Findings and Industrial Relevance

  • Stability : The tert-butyl group confers thermal stability (decomposition >200°C) compared to benzyl-protected analogs .
  • Crystallography : SHELX programs are widely used for structural validation of such compounds, ensuring accurate bond-length measurements (e.g., C–O bond: 1.32 Å) .
  • Regulatory Status : Discontinuation of the target compound (2025) contrasts with active analogs like 5-tert-butyl 3-ethyl derivatives, which remain in production due to broader applicability .

Q & A

Q. What are the common synthetic routes for 6-tert-butyl 3-methyl pyrazolo[3,4-c]pyridine dicarboxylate, and what catalysts or conditions are critical?

The synthesis typically involves multi-step reactions with tert-butyl and methyl ester protecting groups. A representative method includes:

  • Step 1 : Condensation of a pyrazolo-pyridine precursor with tert-butyl and methyl esters under basic conditions (e.g., NaH in THF at 273 K to room temperature) .
  • Step 2 : Alkylation or functionalization using reagents like 2-bromopropane to introduce substituents .
    Critical factors include solvent choice (e.g., THF for solubility), temperature control (low temperatures to avoid side reactions), and catalysts like zinc triflate for regioselectivity .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key data should be prioritized?

  • NMR (¹H/¹³C) : Confirm ester group positions (e.g., tert-butyl at δ ~1.4 ppm, methyl esters at δ ~3.7 ppm) and pyrazolo-pyridine ring protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (LC/MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 291.27 for related analogs) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C–C bond lengths ~1.50 Å and dihedral angles ~110°) .

Q. What role do tert-butyl and methyl ester groups play in the synthesis and stability of this compound?

  • tert-Butyl : Enhances steric protection of the carboxylate group, preventing unwanted hydrolysis during reactions .
  • Methyl Ester : Acts as a temporary protecting group, allowing selective deprotection for downstream functionalization .

Q. How is the molecular structure confirmed experimentally, and what crystallographic parameters are reported?

Single-crystal X-ray diffraction is standard. Key parameters for analogs include:

ParameterValueSource
Space GroupTriclinic, P-1
Bond Length (C–C)1.50–1.54 Å
R Factor0.060

Q. What are typical reaction yields, and how do solvents or temperatures influence them?

Yields vary by step:

  • Initial cyclization : 40–86% (higher in polar aprotic solvents like DMF) .
  • Final alkylation : 79–86% (optimized at 0–25°C in THF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield in multi-step syntheses?

  • Catalyst Screening : Zinc triflate improves regioselectivity in dihydropyridine formation .
  • Solvent Effects : THF enhances solubility of intermediates, while DMF accelerates cyclization .
  • Temperature Gradients : Slow warming (e.g., 0°C → RT) minimizes side reactions during alkylation .

Q. How can contradictions in NMR or LC/MS data be resolved during structural validation?

  • Case Study : A reported LC/MS m/z discrepancy (291.27 vs. observed 291.3) may arise from isotopic patterns. Cross-validate with high-resolution MS (HRMS) .
  • NMR Artifacts : Overlapping peaks in pyrazolo-pyridine protons can be resolved via 2D NMR (COSY, HSQC) .

Q. What strategies address stereochemical challenges in synthesizing tetrahydro-pyrazolo-pyridine derivatives?

  • Chiral Auxiliaries : Use enantiopure tert-butyl groups to direct stereochemistry .
  • Crystallography-Guided Design : Adjust substituents (e.g., isopropyl groups) to stabilize desired conformers .

Q. How is the compound evaluated for biological activity, and what pharmacological targets are plausible?

  • Calcium Channel Assays : Related dihydropyridines show calcium channel blocking activity (IC₅₀ ~10 µM) .
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays .

Q. What analytical workflows are recommended for detecting impurities or byproducts in scaled-up syntheses?

  • HPLC-PDA : Monitor purity (>97%) with C18 columns (acetonitrile/water gradient) .
  • Byproduct Identification : Use LC/MS/MS to detect debenzylated or hydrolyzed intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.